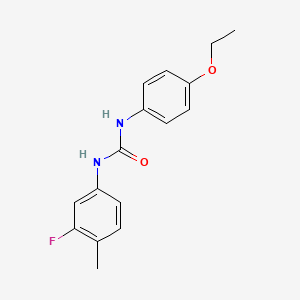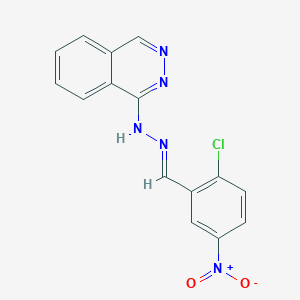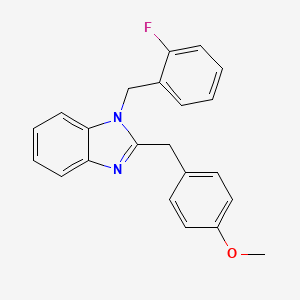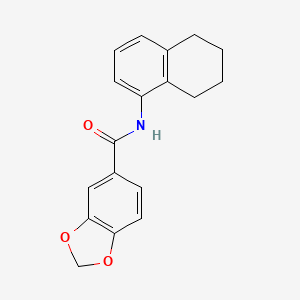![molecular formula C23H23N3 B5878083 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline (BBM) is a compound that belongs to the benzimidazole family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is not fully understood. However, it has been proposed that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to have several biochemical and physiological effects. In animal models, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to reduce tumor growth and inflammation. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to have antioxidant properties. In vitro studies have shown that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its high purity and high yield synthesis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is also stable under normal laboratory conditions. However, one of the limitations of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as an anticancer agent and anti-inflammatory agent. The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can also be further elucidated. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as a fluorescent probe for the detection of metal ions. Overall, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has great potential for various applications in scientific research.
Métodos De Síntesis
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be synthesized using a simple two-step process. The first step involves the reaction of 2-aminobenzimidazole with benzyl chloride to form 1-benzyl-1H-benzimidazole. The second step involves the reaction of 1-benzyl-1H-benzimidazole with 3,4-dimethylaniline to form N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has potential applications in various fields of scientific research. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-17-12-13-20(14-18(17)2)24-15-23-25-21-10-6-7-11-22(21)26(23)16-19-8-4-3-5-9-19/h3-14,24H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMFHSQUTXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)

![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
![5-fluoro-1-[(4-isobutoxyphenyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5878027.png)



![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)